Significantly Enhanced Lipophilicity (XLogP3) vs. Unsubstituted 4-(1H-Pyrazol-1-yl)benzoic Acid
The introduction of the ortho-chloro group in 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid substantially increases its computed lipophilicity compared to the non-chlorinated analog, 4-(1H-pyrazol-1-yl)benzoic acid [1][2]. This is a quantifiable and critical differentiation point for drug design, as LogP is a key determinant of membrane permeability and distribution.
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)benzoic acid (CAS 16209-00-0); XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.3 (approximate 17.6% increase in lipophilicity) |
| Conditions | Computed property; XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
This difference in lipophilicity (ΔLogP = +0.3) translates to a predicted ~2-fold increase in membrane partitioning, which can significantly affect oral bioavailability and cell-based assay outcomes in drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2763556, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 736527, 4-(1H-pyrazol-1-yl)benzoic acid. View Source
